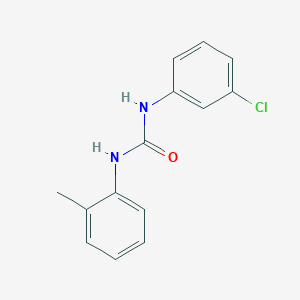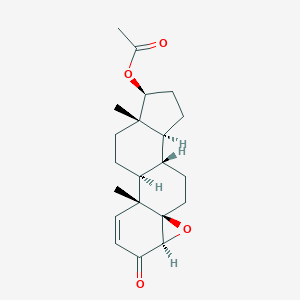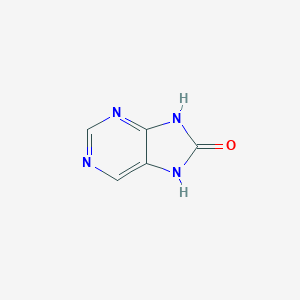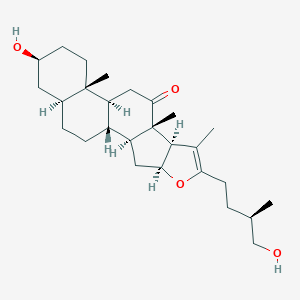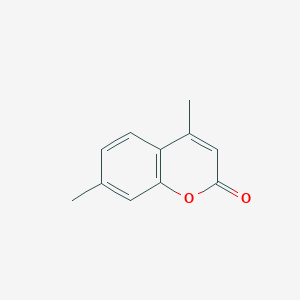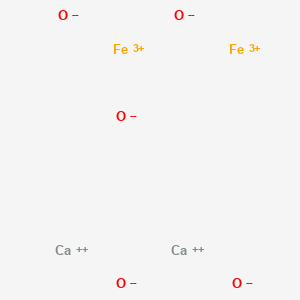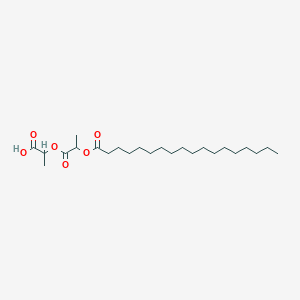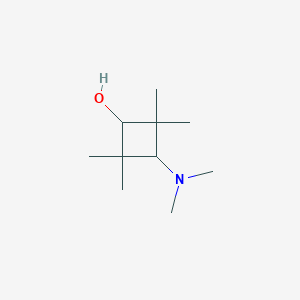
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol, also known as DMAC or TMA-1, is a cyclic tertiary amine that has been widely used in scientific research. It is a colorless, odorless, and water-soluble compound that is commonly used as a chiral auxiliary in organic synthesis. DMAC has also been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also thought to function as a hydrogen bond donor and acceptor, which allows it to form strong interactions with other molecules.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and it is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is its versatility as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, and it can be easily synthesized in the laboratory. However, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also a relatively expensive compound, and it may not be suitable for large-scale industrial applications.
Orientations Futures
There are many potential future directions for research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol. One area of interest is the development of new synthetic methods for 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives. Another area of research is the investigation of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol's potential applications in materials science, such as in the synthesis of new polymers and composites. Additionally, further studies on the biochemical and physiological effects of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol may be warranted to determine its safety and potential therapeutic uses.
In conclusion, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a versatile and useful compound that has many potential applications in scientific research. Its effectiveness as a chiral auxiliary in organic synthesis, low toxicity, and water solubility make it an attractive compound for many different fields of study. Further research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives may lead to new discoveries and applications in the future.
Méthodes De Synthèse
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of cyclobutanone with dimethylamine in the presence of a Lewis acid catalyst, or the reduction of 3-(dimethylamino)-2,2,4,4-tetramethylcyclobutanone with sodium borohydride. The synthesis of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has been extensively used in scientific research as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13592-26-2 |
|---|---|
Nom du produit |
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)7(11(5)6)10(3,4)8(9)12/h7-8,12H,1-6H3 |
Clé InChI |
CFSSULJRBHLDFX-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C1O)(C)C)N(C)C)C |
SMILES canonique |
CC1(C(C(C1O)(C)C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



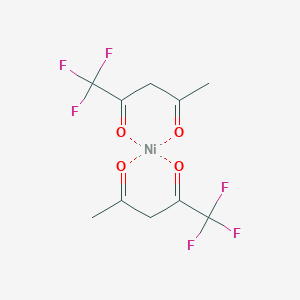
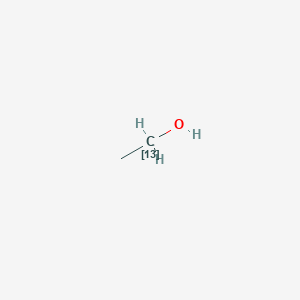
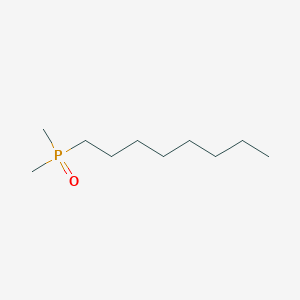
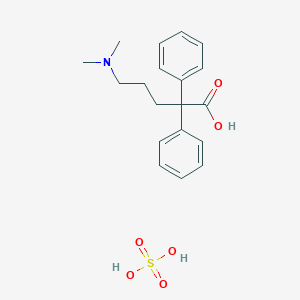
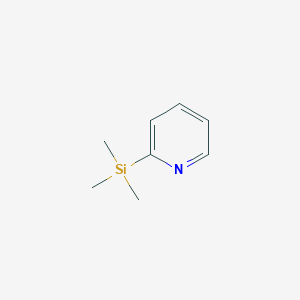
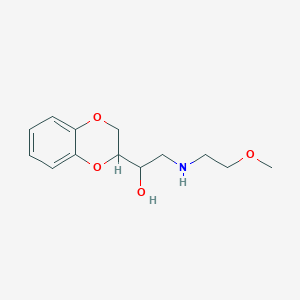
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
